molecular formula C15H20ClN3O B4049806 (5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine

(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B4049806
M. Wt: 293.79 g/mol
InChI Key: KPCJLSSZPTYWPH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The imidazole rings of both molecules are essentially planar, with a dihedral angle between them . Quantum chemical calculations on the DFT approach have been carried for IMDZ-B neutral and protonated forms to give an understanding of the key influence of molecular structures and electronic characteristics on the inhibitory properties .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . This adsorption includes the exchanges between the π-electrons of the heterocyclic ring and/or free electron of –N and -O atoms of the IMDZ-B and the unoccupied d-orbitals of brass surface atoms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel triazole derivatives, including compounds structurally related to "(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine," have been synthesized and screened for their antimicrobial activities. These compounds show good to moderate activities against various microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2010).

Toxicokinetic and Analytical Toxicology

In toxicokinetic and analytical toxicology, compounds structurally similar to "this compound" have been studied to understand their drug-drug interactions, elimination routes, and to evaluate targets for toxicological screening procedures. This research aids in identifying these substances in cases of abuse or intoxication, providing valuable information for forensic and clinical toxicologists (Richter et al., 2019).

Pharmacological Applications

Compounds with a similar structural framework have been investigated for their pharmacological applications, such as antiproliferative and antimicrobial properties. These studies involve the synthesis of Schiff bases derived from thiadiazole compounds, highlighting the potential of these compounds in cancer therapy and as antimicrobial agents (Gür et al., 2020).

Solid Phase Synthesis

The solid-phase synthesis approach has been employed for the creation of diverse compound libraries, including those related to "this compound." This method allows for the efficient synthesis of compounds with multiple points of diversity, which is crucial for drug discovery and materials science applications (Mazurov, 2000).

Mechanism of Action

Imidazole-based compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

While specific safety and hazard information for the compound you’re asking about isn’t available, it’s important to handle all chemicals with appropriate safety precautions. For example, 2-Methylimidazole is irritating to skin and mucous membranes .

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-N-[(2-methyl-1H-imidazol-5-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-4-19(10-14-8-17-11(2)18-14)9-12-7-13(16)5-6-15(12)20-3/h5-8H,4,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCJLSSZPTYWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)Cl)OC)CC2=CN=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine
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(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine
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(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine
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(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine
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(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine
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(5-chloro-2-methoxybenzyl)ethyl[(2-methyl-1H-imidazol-4-yl)methyl]amine

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